molecular formula C12H17NO2 B13232136 [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol

[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13232136
M. Wt: 207.27 g/mol
InChI Key: DHAVDJJCTMBLIL-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C12H17NO2 It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxyphenyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction, followed by functionalization to introduce the methoxyphenyl and hydroxymethyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and functional groups make it a valuable building block in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .

Uniqueness

What sets [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol apart is its specific combination of a methoxyphenyl group and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[3-(2-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(9-14)6-7-13-8-12/h2-5,13-14H,6-9H2,1H3

InChI Key

DHAVDJJCTMBLIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCNC2)CO

Origin of Product

United States

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